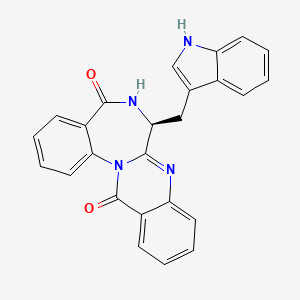
Asperlicin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asperlicin C is a member of the class of asperlicins in which the core 6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione skeleton is substituted at the 7 pro-S position by an indol-3-ylmethyl group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is an organic heterotetracyclic compound, a member of asperlicins and a member of indoles.
Applications De Recherche Scientifique
Pharmacological Properties
Asperlicin C exhibits a high affinity for peripheral CCK receptors, specifically the CCKA subtype. This selectivity is significant because it allows for targeted therapeutic interventions without affecting central nervous system functions. Studies indicate that this compound has an affinity 300 to 400 times greater than proglumide, a standard CCK antagonist .
Gastrointestinal Disorders
This compound's role as a CCK antagonist makes it a candidate for research into various gastrointestinal conditions. It can help in understanding the physiological roles of CCK and its impact on digestive processes.
Obesity and Metabolic Syndrome
By inhibiting CCK activity, this compound may contribute to weight management strategies. Research is ongoing to evaluate its effects on appetite regulation and energy expenditure.
Case Studies and Experimental Findings
Several studies have documented the effects of this compound in experimental settings:
- In Vivo Studies : Research has demonstrated that administration of this compound in animal models leads to significant changes in food intake and body weight regulation .
- Comparative Studies : When compared with other CCK antagonists, this compound showed superior efficacy in modulating pancreatic enzyme secretion, suggesting its potential utility in pancreatitis treatment .
Data Table: Comparative Efficacy of CCK Antagonists
| Compound | Affinity for CCKA Receptor | Effect on Food Intake | Clinical Applications |
|---|---|---|---|
| This compound | 300-400 times that of proglumide | Significant reduction | Gastrointestinal disorders, obesity |
| Proglumide | Standard reference | Moderate reduction | Gastrointestinal disorders |
| Other Antagonists | Variable | Variable | Various gastrointestinal uses |
Propriétés
Numéro CAS |
93413-06-0 |
|---|---|
Formule moléculaire |
C25H18N4O2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1 |
Clé InChI |
BUTFEAMXSRJHIM-NRFANRHFSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |
Synonymes |
(7S)-7-(1H-Indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















